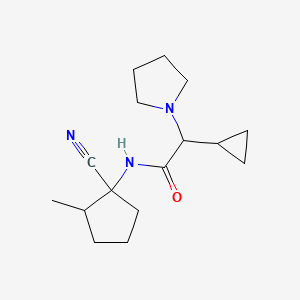
N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is a useful research compound. Its molecular formula is C16H25N3O and its molecular weight is 275.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment as a cyclin-dependent kinase (CDK) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
The compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. CDKs, when deregulated, contribute to the progression of various cancers. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
Several studies have demonstrated the efficacy of this compound in inhibiting CDK activity:
- Cell Line Studies : In vitro tests using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound effectively inhibited cell proliferation and induced apoptosis. The compound's IC50 values were reported in the nanomolar range, indicating potent activity against CDK2 and CDK7 .
- Mechanistic Insights : The inhibition of CDK activity leads to decreased phosphorylation of key substrates involved in cell cycle progression. This results in G1 phase arrest and subsequent apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
In Vivo Studies
In vivo studies using murine models have also been conducted:
- Xenograft Models : Administration of the compound in nude mice bearing MCF-7 xenografts resulted in significant tumor growth inhibition. The pharmacokinetic profile indicated a favorable half-life, allowing for sustained therapeutic levels in circulation .
Table 1: Summary of Biological Activity
| Study Type | Cell Line | IC50 (nM) | Mechanism | Outcome |
|---|---|---|---|---|
| In Vitro | MCF-7 | 21 | CDK7 inhibition | Cell cycle arrest |
| In Vitro | Various Cancer | <100 | CDK2 inhibition | Apoptosis induction |
| In Vivo | Mice with MCF-7 | N/A | Tumor growth inhibition | Significant tumor reduction |
Properties
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12-5-4-8-16(12,11-17)18-15(20)14(13-6-7-13)19-9-2-3-10-19/h12-14H,2-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZMCJEQQEGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)C(C2CC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














